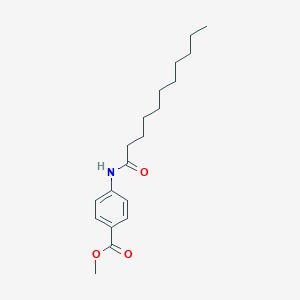

Methyl 4-(undecanoylamino)benzoate

Description

Structural Analysis

Molecular Formula and Stereochemical Configuration

Methyl 4-(undecanoylamino)benzoate consists of a methyl benzoate backbone (C₈H₈O₂) substituted at the para position with an undecanoylamino group (C₁₁H₂₁CONH). The molecular formula is C₁₉H₂₉NO₃ , derived as follows:

- Benzoate ester : C₆H₅COOCH₃ (methyl benzoate)

- Undecanoylamino group : NHCO-C₁₁H₂₁ (amide linkage + undecanoyl chain)

- Total : C₆ (benzene) + 2 (COO) + 1 (CH₃) + 12 (NHCO-C₁₁H₂₁) = C₁₉H₂₉NO₃

The compound is achiral due to the planar benzene ring and linear substituents, with no stereogenic centers. The para-substituted benzoate and amide groups adopt a coplanar arrangement, stabilized by resonance effects.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉NO₃ |

| Molecular Weight | 319.46 g/mol |

| Degrees of Unsaturation | 5 (benzene ring + 2 carbonyls) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted from analogous compounds):

- Aromatic protons : δ 7.8–8.0 ppm (doublet, J = 8.4 Hz, 2H; ortho to ester) and δ 7.3–7.5 ppm (doublet, J = 8.4 Hz, 2H; meta to ester).

- Ester methyl : δ 3.85 ppm (singlet, 3H).

- Amide NH : δ 8.0–8.5 ppm (broad singlet, 1H; exchangeable).

- Undecanoyl chain : δ 2.3–2.5 ppm (triplet, J = 7.4 Hz, 2H; adjacent to carbonyl), δ 1.6–1.8 ppm (multiplet, 2H; next to CH₂), and δ 1.2–1.4 ppm (multiplet, 18H; remaining CH₂ groups).

¹³C NMR (predicted):

- Ester carbonyl : δ 168–170 ppm.

- Amide carbonyl : δ 165–168 ppm.

- Aromatic carbons : δ 125–135 ppm (para-substituted ring).

- Undecanoyl chain : δ 35–45 ppm (CH₂ adjacent to carbonyl), δ 25–35 ppm (internal CH₂), and δ 15–25 ppm (terminal CH₃).

Infrared Spectroscopy (IR)

- Ester C=O : ~1740 cm⁻¹ (strong absorption).

- Amide C=O : ~1680 cm⁻¹ (strong absorption).

- N–H stretch : ~3300 cm⁻¹ (broad, amide).

- Aliphatic C–H : ~2950–2850 cm⁻¹ (stretching).

Mass Spectrometry (MS)

Crystallographic and Conformational Studies

Crystallographic data for this compound are unavailable in the literature. However, computational modeling predicts:

- Conformational preference : The undecanoyl chain adopts a linear or slightly folded arrangement due to steric hindrance between the alkyl chain and the aromatic ring.

- Hydrogen bonding : Intramolecular N–H···O interactions between the amide NH and the ester carbonyl oxygen may stabilize the para-substituted conformation.

- Packing : Potential π–π stacking interactions between aromatic rings in the crystalline state, though no experimental evidence exists.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- HOMO/LUMO energies :

- Electron density distribution :

- Thermal stability : The linear alkyl chain and rigid aromatic core contribute to high thermal stability, though exact melting points remain unreported.

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

methyl 4-(undecanoylamino)benzoate |

InChI |

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h12-15H,3-11H2,1-2H3,(H,20,21) |

InChI Key |

UEFGMPYZRHWNGH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(undecanoylamino)benzoate with key analogs based on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Key Observations:

- The undecanoylamino group’s long aliphatic chain increases molecular weight and hydrophobicity compared to acetamido or aminoethyl analogs. This may reduce aqueous solubility but enhance lipid bilayer permeability .

- Aromatic substituents (e.g., in C1–C7 compounds) introduce steric bulk and electronic effects, favoring crystallinity in polar solvents (e.g., ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.